![molecular formula C13H10BrClFNO B2978570 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol CAS No. 416865-40-2](/img/structure/B2978570.png)
4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C13H10BrClFNO and a molecular weight of 330.58 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the retrieved papers, similar compounds have been reported to undergo various reactions. For example, pinacol boronic esters, which are structurally similar, have been reported to undergo catalytic protodeboronation .Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized for their structural and physicochemical properties. For instance, Rafique et al. (2022) synthesized 4-aminophenol derivatives, highlighting their broad-spectrum antimicrobial and antidiabetic activities, and potential as anticancer agents due to their DNA interaction capabilities (Rafique et al., 2022). Similarly, Das et al. (2021) discussed the use of bromoaniline-based Schiff base chemosensors for detecting Cu2+ and Zn2+ ions, furthering the understanding of their molecular memory device potential and DNA/HSA-binding efficacies (Das et al., 2021).
Molecular Sensors and Complexes
Bromoaniline-aldehyde conjugate systems have been employed as versatile sensors for detecting multiple cations. These systems, through their interaction with DNA and HSA, reveal promising applications in biomedical research, such as in the construction of molecular memory devices and as potential anticancer agents due to their efficient DNA/HSA-binding efficacy (Das et al., 2021).
Antimicrobial and Antidiabetic Activities
The synthesized 4-aminophenol derivatives exhibit broad-spectrum antimicrobial activities against various strains, including Staphylococcus aureus and Saccharomyces cerevisiae, and significant antidiabetic activities, demonstrating their potential in pharmaceutical applications (Rafique et al., 2022).
Material Science Applications
In material science, compounds with bromo, chloro, and fluoro substituents have been explored for their electrooptical properties and potential in creating low melting esters with large nematic ranges, indicating their applicability in liquid crystal technologies (Gray & Kelly, 1981).
Catalytic and Photophysical Properties
The compound and related structures have shown utility in catalysis and photophysical studies. For instance, the synthesis and characterization of copper(II) and oxido-vanadium(IV) complexes with bromo- and chloro-substituted phenols have been studied for their structural, thermal, and catalytic properties, potentially applicable in various chemical processes (Takjoo et al., 2013).
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions . This type of reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the coupling of an organoboron compound (like our compound of interest) with a halide or triflate using a palladium catalyst .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds.
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
properties
IUPAC Name |
4-bromo-2-[(3-chloro-4-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGIFNJUTUTAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

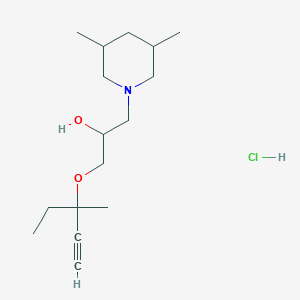
![6-(2,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2978493.png)
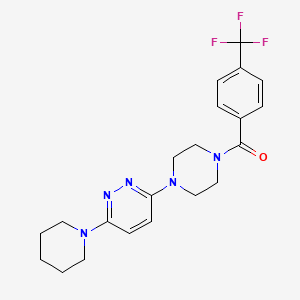
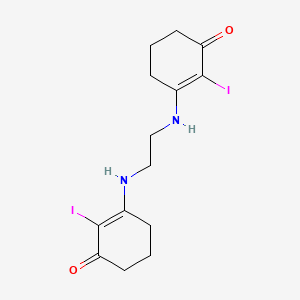
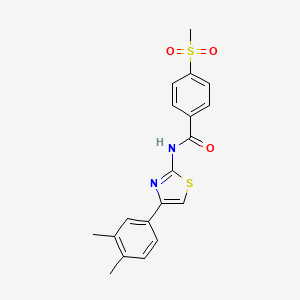
![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)
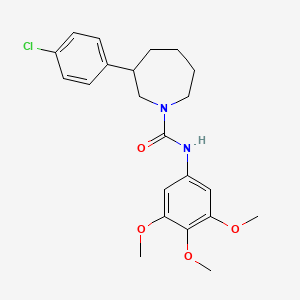
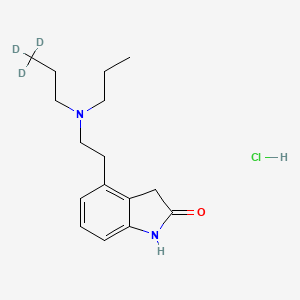
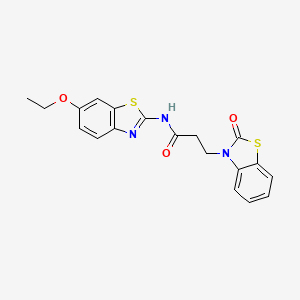


![(1R,3s,5S)-phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)
![(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2978506.png)
![7-(4-methoxyphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2978510.png)